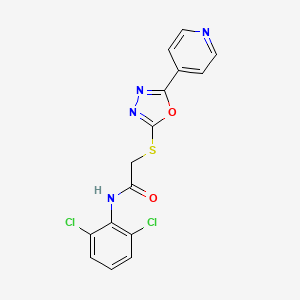

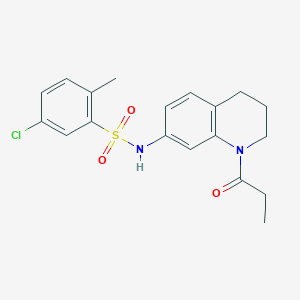

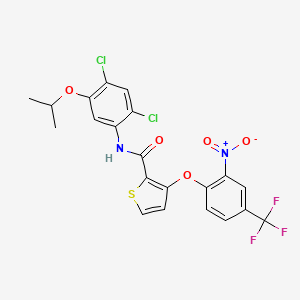

N-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide" is a heterocyclic compound that is part of a class of chemicals known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their synthesis, which can be informative for understanding the general class of substances to which it belongs.

Synthesis Analysis

In the first paper, the synthesis of a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives is described. These compounds were synthesized through a multi-step process starting with various organic acids, which were converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazol-2-thiols, and finally reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide to yield the target compounds. The synthesis involved the use of N,N-dimethylformamide (DMF) and sodium hydride (NaH) as reagents .

Molecular Structure Analysis

The structure of the synthesized compounds in the first paper was confirmed using 1H-NMR, IR, and mass spectral data. These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds. Although the specific molecular structure of "N-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide" is not provided, similar analytical methods would likely be used to analyze its structure .

Chemical Reactions Analysis

The research outlined in the first paper does not detail specific chemical reactions beyond the synthesis of the lipoxygenase inhibitors. However, the synthesis process itself involves a series of chemical reactions that include esterification, hydrazide formation, and thiolation, which are common in the synthesis of heterocyclic compounds. These reactions are indicative of the types of chemical transformations that might be involved in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds. However, the biological activity against the lipoxygenase enzyme suggests that these compounds have specific chemical properties that enable them to interact with biological targets. The physical properties such as solubility, melting point, and stability would be important for practical applications and could be inferred based on the structure and functional groups present in the compound .

Relevant Case Studies

The first paper presents a case study where the synthesized compounds were screened for their inhibitory activity against the lipoxygenase enzyme. The compounds showed moderately good activities compared to the reference standard Baicalein, indicating their potential as suitable lipoxygenase inhibitors. This suggests that similar compounds, including "N-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide," could also be evaluated for such biological activities .

The second paper, while not directly related to the compound , exemplifies the synthesis of a bio-functional hybrid molecule, which was fully characterized using NMR, UV, IR, and mass spectral data. This highlights the importance of thorough characterization in the synthesis of new chemical entities .

Scientific Research Applications

Heterocyclic Compounds and Biological Activities

Research on heterocyclic compounds, such as those involving the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, highlights their significance in medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and tested for their inhibitory activity against enzymes like lipoxygenase, showing moderate effectiveness compared to standard references. This suggests their potential in developing therapeutic agents targeting various diseases where enzyme inhibition is beneficial (Aziz‐ur‐Rehman et al., 2016).

Antimicrobial and Anticancer Properties

The synthesis and evaluation of new derivatives for their biological activities are a significant area of scientific research. Studies involving compounds with similar structural motifs have demonstrated antimicrobial, anticancer, and enzyme inhibitory effects. For instance, compounds synthesized with the aim of targeting specific biological targets have shown promising antimicrobial activity. This kind of research provides insights into the design of novel therapeutic agents that can be effective against various diseases, including cancer (Sirajuddin et al., 2015).

Inhibition of Lipoxygenase Enzyme

The development of lipoxygenase inhibitors is a field of interest due to the enzyme's role in the inflammatory process. Compounds such as N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives have been prepared and evaluated for their lipoxygenase inhibitory activity. The study demonstrates the potential of these compounds as anti-inflammatory agents, providing a basis for the development of new drugs to treat inflammation-related conditions (Aziz‐ur‐Rehman et al., 2016).

Enzymatic Reactions and Binding Studies

Research also encompasses the synthesis of compounds and their binding interactions with specific receptors or enzymes, providing valuable information on the mechanism of action at the molecular level. Studies on related chemical structures have investigated their binding to central and peripheral-type benzodiazepine receptors, revealing insights into receptor selectivity and potential therapeutic applications (Barlin et al., 1996).

properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O3/c1-29-19-10-6-15(22)13-18(19)24-20(27)3-2-12-26-21(28)11-9-17(25-26)14-4-7-16(23)8-5-14/h4-11,13H,2-3,12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPDSXFSYPROHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

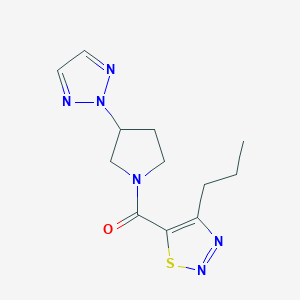

![5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2550153.png)

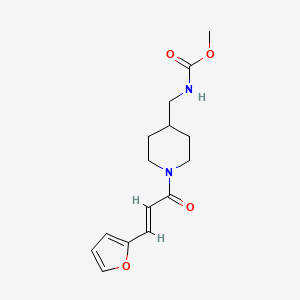

![N-Ethyl-N-[2-(5-oxaspiro[3.5]nonan-8-ylmethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2550155.png)

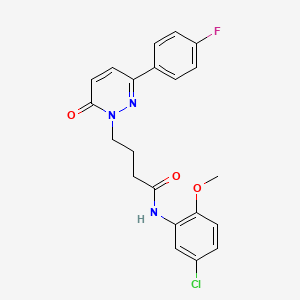

![N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2550160.png)

![9-Methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]purin-6-amine](/img/structure/B2550162.png)

![N-(1-cyano-3-methylbutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2550169.png)